molecular formula C13H10BrF2N3O2 B3037320 4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 477860-36-9

4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No. B3037320
CAS RN: 477860-36-9
M. Wt: 358.14 g/mol
InChI Key: NXWOPAYJKSFUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 4-BDF-2OP, is a synthetic compound consisting of a bromine atom, two fluorine atoms, and a pyridazinone group. It has recently been studied for its potential applications in the fields of organic synthesis and drug discovery.

Scientific Research Applications

Synthesis and Derivatives

  • 4,5,6-trifluoropyridazin-3(2H)-one, closely related to 4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone, is used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. These compounds have potential applications in drug discovery, particularly as sequential nucleophilic aromatic substitution processes can be used to create a variety of polyfunctional systems (Pattison et al., 2009).

Spectroscopic and Quantum Chemical Studies

  • Bromopyrazone, which is structurally similar to the compound , has been studied using FT-IR, micro-Raman, and UV-vis spectroscopy. These techniques, along with DFT/B3LYP methods, help in understanding the molecular structure, vibrational frequencies, and electronic transitions of these compounds. Such studies are crucial in the field of molecular spectroscopy and quantum chemistry (Gökce & Bahçelī, 2014).

Applications in Herbicides

  • Certain pyridazinone compounds, like 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, have been studied for their inhibitory effects on photosynthesis in plants, indicating potential applications as herbicides. This includes the study of their modes of action and the physiological effects they have on plants, which can be extended to similar compounds for agricultural applications (Hilton et al., 1969).

Bioactivity Studies

  • Pyridazinone derivatives have been synthesized and tested for their bioactivity, such as their effectiveness against Oriental armyworm. This indicates the potential of 4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone in bioactive applications, particularly in pest control and related fields (Sun Hai-lin, 2012).

properties

IUPAC Name

4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2N3O2/c1-7(20)6-19-13(21)12(14)11(5-17-19)18-10-3-2-8(15)4-9(10)16/h2-5,18H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWOPAYJKSFUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)NC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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